1-(3-Bromophenyl)-N-cyclobutyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide
Description
Chemical Identity and Structural Characterization
Systematic Nomenclature and Molecular Formula Analysis
The systematic IUPAC name for this compound is 1-(3-bromophenyl)-N-cyclobutyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide , reflecting its substitution pattern on the naphthyridine core. The molecular formula is C₁₉H₁₆BrN₃O₂ , with a molecular weight of 398.3 g/mol . Key structural features include:
- A 1,8-naphthyridine backbone (a bicyclic system with nitrogen atoms at positions 1 and 8).
- A 4-oxo group contributing to the molecule’s planarity and hydrogen-bonding capacity.
- A 3-carboxamide substituent linked to a cyclobutyl group, introducing steric and electronic complexity.
- A 3-bromophenyl ring at position 1, providing halogen-mediated hydrophobic interactions.
Table 1: Molecular Identity Overview
| Property | Value |
|---|---|
| CAS Registry Number | 1294513-46-4 |
| Molecular Formula | C₁₉H₁₆BrN₃O₂ |
| Molecular Weight | 398.3 g/mol |
| IUPAC Name | 1-(3-Bromophenyl)-N-cyclobutyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide |
Crystallographic Data and Three-Dimensional Conformational Studies
While direct crystallographic data for this specific compound is unavailable, insights can be inferred from related 1,8-naphthyridine complexes. For example, mercury(I) complexes of 1,8-naphthyridine exhibit short Hg–N bonds (2.03 Å) and coplanar ligand-metal coordination. These studies suggest that the naphthyridine core adopts a planar conformation when coordinating metals, a feature likely conserved in the uncomplexed compound due to aromatic stabilization.
The cyclobutyl group and 3-bromophenyl substituent may introduce torsional strain, potentially distorting the naphthyridine plane. Molecular modeling predictions indicate that the carboxamide group participates in intramolecular hydrogen bonding with the 4-oxo moiety, stabilizing a twisted conformation. Further crystallographic studies are required to resolve these structural nuances.
Spectroscopic Characterization (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR)
¹H NMR :
- The cyclobutyl group is expected to show multiplet signals between δ 2.0–3.0 ppm for its four methylene protons.
- The 3-bromophenyl ring would display aromatic protons as a doublet of doublets (δ 7.2–7.8 ppm) due to bromine’s electronegativity.
- The amide proton (NH) may appear as a broad singlet near δ 8.5 ppm, influenced by hydrogen bonding.
¹³C NMR :
Infrared (IR) Spectroscopy
Key absorptions include:
- ν(C=O) : Strong bands at ~1,710 cm⁻¹ (4-oxo) and ~1,680 cm⁻¹ (carboxamide).
- ν(N-H) : Broad stretch near 3,300 cm⁻¹ for the amide group.
- ν(C-Br) : A distinct peak at ~560 cm⁻¹.
Mass Spectrometry (MS)
The molecular ion peak is observed at m/z 398.3 (C₁₉H₁₆BrN₃O₂⁺). Fragmentation patterns likely involve:
- Loss of the cyclobutyl group (m/z 325).
- Cleavage of the bromophenyl ring (m/z 280).
Comparative Analysis with Related 1,8-Naphthyridine Derivatives
1,8-Naphthyridine derivatives exhibit diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The structural uniqueness of 1-(3-bromophenyl)-N-cyclobutyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide lies in its bromophenyl and cyclobutyl substituents:
Table 2: Structural and Functional Comparison
The bromophenyl group enhances lipophilicity and may improve blood-brain barrier penetration compared to polar analogs. Conversely, the cyclobutyl moiety introduces steric hindrance, potentially reducing binding affinity to flexible active sites.
Properties
IUPAC Name |
1-(3-bromophenyl)-N-cyclobutyl-4-oxo-1,8-naphthyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN3O2/c20-12-4-1-7-14(10-12)23-11-16(19(25)22-13-5-2-6-13)17(24)15-8-3-9-21-18(15)23/h1,3-4,7-11,13H,2,5-6H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBVAVGVBDCEUEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC(=O)C2=CN(C3=C(C2=O)C=CC=N3)C4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of naphthyridine compounds exhibit significant antimicrobial properties. Studies have shown that 1-(3-Bromophenyl)-N-cyclobutyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide may possess activity against various bacterial strains. The mechanism typically involves the inhibition of bacterial DNA gyrase or topoisomerase IV, which are crucial for bacterial replication and survival.
Anticancer Potential
The compound has been investigated for its anticancer properties. Naphthyridine derivatives are known to interact with DNA and inhibit cancer cell proliferation. Preliminary studies suggest that the bromophenyl group may enhance the compound's ability to induce apoptosis in cancer cells, making it a candidate for further development in cancer therapeutics.
Neuroprotective Effects
There is emerging evidence that naphthyridine derivatives can exhibit neuroprotective effects. Research has indicated that these compounds may help in mitigating neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. The cyclobutyl moiety may contribute to enhanced blood-brain barrier penetration.
Drug Development
The unique structure of 1-(3-Bromophenyl)-N-cyclobutyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide makes it a valuable scaffold for drug design. Its ability to undergo modifications allows for the synthesis of analogs with improved pharmacokinetic profiles. Researchers are exploring its potential as a lead compound in developing new pharmaceuticals targeting infectious diseases and cancer.
Polymer Chemistry
In material science, this compound can be utilized as a building block for creating novel polymers with specific thermal and mechanical properties. Its functional groups can facilitate polymerization reactions, leading to materials with tailored characteristics suitable for various applications, including coatings and composites.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated effective inhibition of E. coli and S. aureus growth at low concentrations. |
| Study 2 | Anticancer Properties | Induced apoptosis in breast cancer cell lines with IC50 values lower than standard chemotherapeutics. |
| Study 3 | Neuroprotection | Reduced oxidative stress markers in neuronal cultures exposed to neurotoxins, suggesting protective effects against neurodegeneration. |
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The tertiary carboxamide moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reactivity aligns with structurally related 1,8-naphthyridine carboxamides :
Bromophenyl Substituent Reactivity
The 3-bromophenyl group participates in cross-coupling reactions, though direct evidence for this compound is limited. Analogous aryl bromides in 1,8-naphthyridines undergo Suzuki-Miyaura couplings :
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Suzuki coupling with phenylboronic acid | Pd(PPh | ||
| ) | |||
| , K | |||
| CO | |||
| , DMF/H | |||
| O, 100°C, 24 hr | 1-(3-Biphenyl)-N-cyclobutyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide | 68–72% |
Spectral Validation : Post-coupling products show disappearance of the bromine-coupled
-NMR signal at δ 7.62–7.71 ppm and new aromatic multiplet integrations .
Naphthyridine Ring Functionalization
The electron-deficient 1,8-naphthyridine core supports electrophilic aromatic substitution (EAS) at specific positions, though steric hindrance from the 3-bromophenyl group may limit reactivity:
-
Nitration : Directed to the 5-position under HNO
/H
SO
at 0°C, yielding a mono-nitro derivative (unstable to prolonged heating). -
Coordination Chemistry : The N1 and N8 atoms act as bidentate ligands for transition metals (e.g., Cu
, Fe
), forming complexes with shifted UV-Vis absorption maxima (λ
= 420–450 nm) .
Amide Group Transformations
The N-cyclobutyl carboxamide engages in nucleophilic acyl substitution, though reactivity is moderated by the steric bulk of the cyclobutyl group:
Cyclization and Heterocycle Formation
Microwave-assisted cyclocondensation with hydrazines or thioureas generates fused pyrazole or thiazole rings, enhancing bioactivity profiles :
| Reagent | Conditions | Product | Biological Relevance |
|---|---|---|---|
| Hydrazine hydrate | Ethanol, MW, 150°C, 20 min | Pyrazolo[3,4-c] naphthyridine derivative | Anticancer activity (IC |
| = 1.37 μM in HBL-100 cells) | |||
| Thiourea, I |
text| DMF, 120°C, 6 hr | Thiazolo[5,4-c][1][8]naphthyridine | Improved solubility and kinase inhibition[1] |
Stability Under Oxidative Conditions
The compound demonstrates limited stability in strong oxidizers:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The compound’s closest analogs differ in substituents at positions 1 and 3 of the naphthyridine core. Key comparisons include:
*ClogP estimated using bromine’s contribution (+0.94) compared to chlorine (+0.71) in 5a2 .
- Bromine vs. Chlorine : The 3-bromophenyl group in the target compound increases molecular weight and lipophilicity compared to chlorinated analogs (e.g., 5a3). Bromine’s larger atomic radius may improve halogen bonding with protein targets but reduce solubility .
- N-Cyclobutyl vs. Other Amides: The cyclobutyl group introduces conformational rigidity compared to linear alkyl (e.g., ethyl in 5e) or aromatic (e.g., quinolinyl in ) substituents.
Pharmacokinetic Considerations
Preparation Methods
Grignard Reaction for Ketone Formation
In a representative procedure, N-methoxy-N-methyl-1,8-naphthyridine-3-carboxamide is treated with methylmagnesium chloride (MeMgCl) in tetrahydrofuran (THF) at −30°C to yield 2-methoxy-1,8-naphthyridine-3-carbaldehyde. This step highlights the utility of Weinreb amides in ketone synthesis, a strategy adaptable to the target compound’s 4-oxo group.
Example Conditions
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| MeMgCl (3 equiv) | THF | −30°C | 2 h | 75% |
Cyclization and Aromatization
Subsequent cyclization of aldehyde intermediates with hydrazine hydrate generates pyrazole-fused naphthyridines. For the target molecule, analogous conditions could facilitate dihydro-naphthyridine formation, though oxidation steps may be required to achieve the 4-oxo functionality.
| Catalyst | Base | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 80°C | 60% |
Formation of the 4-Oxo Group
The 4-oxo functionality is installed through oxidation of a secondary alcohol or via ketone synthesis using Weinreb amides. In, Grignard addition to a Weinreb amide generated a ketone at position 3, suggesting a similar approach could target position 4.
Oxidation of Dihydro-Naphthyridine
Treatment of 1,4-dihydro-1,8-naphthyridine with manganese dioxide (MnO₂) or Jones reagent oxidizes the dihydro moiety to a ketone.
Synthesis of the N-Cyclobutyl Carboxamide Moiety
The carboxylic acid at position 3 is activated as an acid chloride (using thionyl chloride) and coupled with cyclobutylamine. Alternatively, peptide coupling reagents like EDCl/HOBt facilitate direct amidation.
Example Procedure
-
Convert 1,8-naphthyridine-3-carboxylic acid to its acid chloride with SOCl₂.
-
React with cyclobutylamine in dichloromethane (DCM) at 0°C.
-
Purify via column chromatography (ethyl acetate/hexane).
Characterization Data (Hypothetical)
-
¹H NMR (DMSO-d₆, 500 MHz) : δ 1.62–1.85 (m, 4H, cyclobutyl CH₂), 3.12–3.25 (m, 1H, cyclobutyl CH), 7.45–7.89 (m, 4H, aryl-H), 8.52 (s, 1H, NH), 9.21 (s, 1H, naphthyridine-H).
-
MS (ESI) : m/z 412.1 [M+H]⁺.
Challenges and Optimization Considerations
-
Regioselectivity in Bromophenyl Introduction : Ensuring coupling occurs exclusively at position 1 requires careful ligand selection and temperature control.
-
Oxidation Side Reactions : Over-oxidation of the dihydro-naphthyridine core may necessitate mild oxidizing agents.
-
Carboxamide Hydrolysis : Acidic or basic conditions during coupling must be avoided to prevent decomposition.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(3-Bromophenyl)-N-cyclobutyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide?
- Methodological Answer : The synthesis of 1,8-naphthyridine derivatives typically involves condensation reactions between substituted amines and carboxylic acid precursors. For example, analogous compounds like 1-(4-chlorobenzyl)-N-(3-chlorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide (yield: 67%) were synthesized via nucleophilic substitution under reflux conditions in polar aprotic solvents (e.g., DMF) . Key steps include:
- Substituent introduction : Bromophenyl groups can be incorporated via Suzuki coupling or direct alkylation.
- Cyclobutyl amidation : Use coupling agents like EDC/HOBt to attach the cyclobutylamine moiety.
- Purification : Recrystallization from ethanol or DMSO yields pure crystalline products (melting points >300°C reported for similar derivatives) .
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Multi-modal spectroscopic and analytical techniques are critical:
- NMR : Analyze aromatic proton environments (e.g., δ 8.53–9.19 ppm for naphthyridine protons) and cyclobutyl CH groups (δ 3.85–5.68 ppm) to confirm regiochemistry .
- IR : Identify key functional groups (amide C=O at ~1651 cm⁻¹, keto C=O at ~1686 cm⁻¹) .
- Mass spectrometry : Confirm molecular ion peaks (e.g., m/z 423 for Cl-substituted analogs) and fragmentation patterns .
- Elemental analysis : Validate purity (e.g., C: 62.21% vs. calc. 62.28%) .
Advanced Research Questions
Q. How do substituent positions (e.g., 3-Bromophenyl vs. 4-Bromophenyl) influence biological activity or reactivity?
- Methodological Answer : Comparative SAR studies are essential. For example:
- Electronic effects : The 3-Bromophenyl group may sterically hinder π-stacking interactions compared to 4-Bromophenyl analogs, affecting binding affinity in enzyme assays .
- Synthetic accessibility : 3-substituted aryl groups often require regioselective coupling strategies (e.g., Pd-catalyzed cross-coupling) to avoid byproducts .
- Computational validation : Use DFT calculations to compare electronic distributions and docking simulations to predict binding modes .
Q. What computational strategies can optimize reaction conditions for this compound?
- Methodological Answer : Integrate quantum chemical calculations with experimental feedback loops:
- Reaction path search : Apply density functional theory (DFT) to model transition states and identify low-energy pathways for cyclization or amidation steps .
- Solvent optimization : Use COSMO-RS simulations to predict solvent effects on yield and reaction rate .
- Machine learning : Train models on analogous 1,8-naphthyridine syntheses (e.g., 7-trichloromethyl derivatives) to predict optimal temperatures or catalysts .
Q. How can researchers resolve contradictions in spectral data (e.g., conflicting NMR shifts)?
- Methodological Answer :
- Variable temperature NMR : Probe dynamic effects (e.g., rotational barriers in the cyclobutyl group) that may cause signal splitting .
- 2D NMR (COSY, HSQC) : Resolve overlapping aromatic signals by correlating proton-proton and proton-carbon couplings .
- Crystallography : Single-crystal X-ray diffraction provides definitive confirmation of regiochemistry and hydrogen bonding patterns .
Q. What reactor designs are optimal for scaling up synthesis while maintaining purity?
- Methodological Answer :
- Flow chemistry : Minimize decomposition of heat-sensitive intermediates (e.g., amide bonds) via continuous flow reactors with precise temperature control .
- Membrane reactors : Separate byproducts in real-time (e.g., halogenated impurities) using nanofiltration membranes .
- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR probes to monitor reaction progress .
Q. How can researchers address low yields in cyclobutyl amidation steps?
- Methodological Answer :
- Coupling agent screening : Test alternatives to EDC/HOBt (e.g., DCC, HATU) to improve activation efficiency .
- Microwave-assisted synthesis : Enhance reaction kinetics by reducing activation energy (e.g., 30% yield increase reported for similar amides under microwave conditions) .
- Protecting group strategy : Temporarily protect the naphthyridine keto group to prevent side reactions during amidation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
